molecular formula C9H11N3OS B604774 METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE CAS No. 184287-64-7

METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE

Cat. No.: B604774
CAS No.: 184287-64-7
M. Wt: 209.27g/mol
InChI Key: CVGJFVJNYLPFSR-IZZDOVSWSA-N
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Description

Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is a chemical compound with the molecular formula C9H11N3OS. It is a member of the hydrazone family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate can be achieved through a one-pot reaction involving phthalide, hydrazine hydrate, and aldehyde. This method is efficient, catalyst-free, and environmentally friendly, providing the desired compound in moderate to excellent yields . The reaction is typically carried out in ethanol under mild conditions .

Chemical Reactions Analysis

Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it exhibits antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activities . Its versatility makes it valuable in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is unique compared to other similar compounds due to its specific structure and wide range of biological activities. Similar compounds include other hydrazone derivatives, which also exhibit various biological properties such as antibacterial, antioxidant, and anticancer activities . the specific structure of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate provides it with unique properties and applications.

Properties

CAS No.

184287-64-7

Molecular Formula

C9H11N3OS

Molecular Weight

209.27g/mol

IUPAC Name

methyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,13H,1H3,(H2,10,12)/b11-6+

InChI Key

CVGJFVJNYLPFSR-IZZDOVSWSA-N

SMILES

CSC(=NN=CC1=CC=CC=C1O)N

Origin of Product

United States

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